2-Cyano-1-(3-phenoxypropyl)pyrrolidine
Description
2-Cyano-1-(3-phenoxypropyl)pyrrolidine is a pyrrolidine derivative characterized by a five-membered saturated amine ring substituted with a cyano (-CN) group at the 2-position and a 3-phenoxypropyl (-O-C6H5-CH2CH2CH2-) group at the 1-position (Figure 1). Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to act as ligands or intermediates in synthesis .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(3-phenoxypropyl)pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C14H18N2O/c15-12-13-6-4-9-16(13)10-5-11-17-14-7-2-1-3-8-14/h1-3,7-8,13H,4-6,9-11H2 |
InChI Key |
ZCXXYXSOYUKILG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCCOC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives with Borane Complexes
Pyrrolidine borane (PB) and piperidine borane (PBP) complexes, studied for hydrogen storage applications, provide insights into how pyrrolidine’s ring structure influences bonding and reactivity. Key findings include:
- Bond Length and Strength : PB exhibits a shorter B–N bond (1.64 Å) compared to PBP (1.67 Å), yet PB has a lower bond dissociation energy (BDE) (23.5 kcal/mol vs. 25.8 kcal/mol) .
- Dehydrogenation Reactivity : Both PB and PBP favor BH3-catalyzed dehydrogenation pathways with minimal energy barriers (~5 kcal/mol), suggesting efficient hydrogen release .
The phenoxypropyl group’s steric bulk might further modulate catalytic pathways.
Table 1. Structural and Thermochemical Comparison of Pyrrolidine Derivatives
| Compound | B–N Bond Length (Å) | BDE (kcal/mol) | Dehydrogenation Energy Barrier (kcal/mol) |
|---|---|---|---|
| Pyrrolidine Borane (PB) | 1.64 | 23.5 | ~5 |
| Piperidine Borane (PBP) | 1.67 | 25.8 | ~5 |
| 2-Cyano-1-(3-phenoxypropyl)pyrrolidine* | N/A | N/A | N/A |
Note: Experimental data for 2-Cyano-1-(3-phenoxypropyl)pyrrolidine are unavailable; properties inferred from substituent effects .
Heterocyclic Compounds with Aryloxyalkyl Substituents
Compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (C16H18N4) highlight the role of aryloxy groups in modulating toxicity and stability. While toxicological data for such compounds are often incomplete, the phenoxy group in 2-Cyano-1-(3-phenoxypropyl)pyrrolidine may similarly influence environmental persistence or metabolic pathways .
Substituent Effects on Reactivity
- Cyano Group: Compared to methyl or nitro substituents, the -CN group in 2-Cyano-1-(3-phenoxypropyl)pyrrolidine may enhance electrophilicity, facilitating nucleophilic attacks in synthetic applications.
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